J5M3Tck9Y9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD-8154 is a compound developed by AstraZeneca for the treatment of asthma. It is a dual inhibitor of phosphatidylinositol 3-kinase gamma and phosphatidylinositol 3-kinase delta, which are enzymes involved in the regulation of immune responses and inflammation .
Preparation Methods
The synthetic routes and reaction conditions for AZD-8154 are proprietary and not publicly disclosed in detail. it is known that the compound was optimized for its long duration of action in the lung and low systemic exposure, coupled with high selectivity against off-targets . Industrial production methods would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation for inhalation delivery .
Chemical Reactions Analysis
AZD-8154 primarily undergoes inhibition reactions with its target enzymes, phosphatidylinositol 3-kinase gamma and phosphatidylinositol 3-kinase delta. These reactions involve the binding of AZD-8154 to the active sites of these enzymes, thereby preventing their normal function . Common reagents and conditions used in these reactions include the presence of the target enzymes and appropriate buffers to maintain the stability of the compound and enzymes . The major products formed from these reactions are the inhibited forms of phosphatidylinositol 3-kinase gamma and phosphatidylinositol 3-kinase delta .
Scientific Research Applications
AZD-8154 has been extensively studied for its potential in treating asthma. In preclinical studies, it demonstrated significant inhibition of neutrophil recruitment and cytokine release in animal models of asthma . It has also been shown to inhibit the release of cytokines from peripheral blood mononuclear cells and the expression of CD11b on the surface of eosinophils and neutrophils . These properties make AZD-8154 a promising candidate for the treatment of inflammatory diseases beyond asthma, including other respiratory and immune system disorders .
Mechanism of Action
AZD-8154 exerts its effects by inhibiting the activity of phosphatidylinositol 3-kinase gamma and phosphatidylinositol 3-kinase delta. These enzymes play crucial roles in the signaling pathways that regulate immune cell function and inflammation . By inhibiting these enzymes, AZD-8154 reduces the recruitment and activation of immune cells, thereby decreasing inflammation and improving symptoms in conditions like asthma . The molecular targets of AZD-8154 are the active sites of phosphatidylinositol 3-kinase gamma and phosphatidylinositol 3-kinase delta, where it binds and prevents their normal function .
Comparison with Similar Compounds
AZD-8154 is unique in its dual inhibition of phosphatidylinositol 3-kinase gamma and phosphatidylinositol 3-kinase delta, which distinguishes it from other inhibitors that target only one of these enzymes . Similar compounds include other phosphatidylinositol 3-kinase inhibitors such as idelalisib, which targets phosphatidylinositol 3-kinase delta, and duvelisib, which targets both phosphatidylinositol 3-kinase delta and phosphatidylinositol 3-kinase gamma . AZD-8154’s optimized properties for inhalation delivery and its high selectivity against off-targets make it a particularly promising candidate for the treatment of respiratory diseases .
Properties
CAS No. |
2215022-45-8 |
---|---|
Molecular Formula |
C27H29N5O4S2 |
Molecular Weight |
551.7 g/mol |
IUPAC Name |
2-[(1S)-1-cyclopropylethyl]-5-[4-methyl-2-[[6-(2-oxopyrrolidin-1-yl)pyridin-2-yl]amino]-1,3-thiazol-5-yl]-7-methylsulfonyl-3H-isoindol-1-one |
InChI |
InChI=1S/C27H29N5O4S2/c1-15-25(37-27(28-15)30-21-6-4-7-22(29-21)31-11-5-8-23(31)33)18-12-19-14-32(16(2)17-9-10-17)26(34)24(19)20(13-18)38(3,35)36/h4,6-7,12-13,16-17H,5,8-11,14H2,1-3H3,(H,28,29,30)/t16-/m0/s1 |
InChI Key |
XOMFDZJQLSPGGV-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC2=NC(=CC=C2)N3CCCC3=O)C4=CC5=C(C(=C4)S(=O)(=O)C)C(=O)N(C5)[C@@H](C)C6CC6 |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC(=CC=C2)N3CCCC3=O)C4=CC5=C(C(=C4)S(=O)(=O)C)C(=O)N(C5)C(C)C6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.